Ethyl (3-methylphenyl)methanimidate
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Overview
Description
Ethyl (3-methylphenyl)methanimidate is an organic compound with the molecular formula C10H13NO It is a derivative of methanimidate, where the ethyl group is attached to the nitrogen atom, and the 3-methylphenyl group is attached to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (3-methylphenyl)methanimidate can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with ethylamine in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the desired methanimidate by the addition of an ethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common catalysts used in these processes include sulfuric acid or hydrochloric acid, and the reactions are often carried out at elevated temperatures to accelerate the reaction rate.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3-methylphenyl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the methanimidate to amines or other reduced forms.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst, such as sodium hydroxide (NaOH) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Ethyl (3-methylphenyl)methanimidate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3-methylphenyl)methanimidate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Ethyl (3-methylphenyl)methanimidate can be compared with other similar compounds, such as:
Ethyl formimidate: Similar in structure but lacks the 3-methylphenyl group.
Methylphenidate: A stimulant used in the treatment of ADHD, structurally different but shares some functional similarities.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the ethyl and 3-methylphenyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
15296-46-5 |
---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
ethyl N-(3-methylphenyl)methanimidate |
InChI |
InChI=1S/C10H13NO/c1-3-12-8-11-10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3 |
InChI Key |
JGNBICRIZJLWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=CC=CC(=C1)C |
Origin of Product |
United States |
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